Cas no 113464-50-9 (2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)-)

2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)- structure
113464-50-9 structure
Nome del prodotto:2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)-
Numero CAS:113464-50-9
MF:C25H26O8
MW:454.469148159027
CID:178206

2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)-
    • 2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-t
    • 1H,10H-Furo[3',4':4a,5]naphtho[2,1-c]pyran,2-butenoic acid deriv.
    • 2-Butenoicacid, 2-methyl-,3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, [3S-[3a,4ab,4ba,7aa,10aS*,11a(E),12ab]]-
    • Rhynchosperin C
    • 2-Butenoic acid, 2-methyl-, (3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-yl ester, (2E)-
    • Inchi: 1S/C25H26O8/c1-4-13(2)21(27)33-19-9-16-23(29)32-18(14-7-8-30-11-14)10-24(16,3)20-17(26)6-5-15-22(28)31-12-25(15,19)20/h4-8,11,15-16,18-20H,9-10,12H2,1-3H3/b13-4+/t15-,16+,18-,19+,20+,24-,25+/m0/s1
    • Chiave InChI: SEBUPTPBKYZXJN-RHBMPVCZSA-N
    • Sorrisi: C(O[C@H]1[C@@]23COC(=O)[C@]2([H])C=CC(=O)[C@]3([H])[C@@]2(C)C[C@@H](C3C=COC=3)OC(=O)[C@@]2([H])C1)(=O)/C(/C)=C/C

Proprietà calcolate

  • Massa esatta: 116.01092

Proprietà sperimentali

  • Densità: 1.35±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 680.4±55.0 °C(Predicted)
  • PSA: 74.6

2-Butenoic acid,2-methyl-,(3S,4aR,4bR,7aR,10aR,11R,12aS)-3-(3-furanyl)-3,4,4a,4b,5,7a,8,11,12,12a-decahydro-4a-methyl-1,5,8-trioxo-1H,10H-furo[3',4':4a,5]naphtho[2,1-c]pyran-11-ylester, (2E)- Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso